2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and a carboxylic acid group at the 8-position.
Mechanism of Action
Target of Action
Imidazopyridines, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound exhibits excited-state intramolecular proton transfer (esipt) luminescence . This property could potentially influence its interaction with targets and the resulting changes.
Biochemical Pathways
Imidazopyridines have been associated with a broad range of pharmacological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (23825) and solid physical form suggest it may have certain pharmacokinetic characteristics that influence its bioavailability.
Result of Action
The compound’s esipt luminescence and potential interactions with various biological targets suggest it may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid. For instance, the compound exhibits stronger ESIPT luminescence in the solid state , suggesting that its physical state may influence its action. Additionally, the compound’s fluorescence characteristics could be influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. This reaction typically requires the use of a base such as sodium carbonate and is carried out under solvent-free conditions to achieve high yields . Another method involves the one-pot condensation of isocyanides, aldehydes, and 2-aminopyridines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Phenylimidazo[1,2-a]pyridine: Lacks the carboxylic acid group at the 8-position, which may affect its biological activity and chemical reactivity.
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNZRKTIVPZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622940 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131862-27-6 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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